1-Chloro-4,5-difluoro-2-iodobenzene
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Overview
Description
1-Chloro-4,5-difluoro-2-iodobenzene is an organic compound with the molecular formula C6H2ClF2I. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4,5-difluoro-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable precursor, such as 1,2-difluorobenzene, followed by iodination. The reaction typically requires the use of halogenating agents like chlorine gas or iodine monochloride under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4,5-difluoro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: It can undergo oxidation to form corresponding iodoarenes or reduction to yield dehalogenated products.
Coupling Reactions: The compound is a suitable substrate for metal-catalyzed coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of iodoarenes.
Reduction: Formation of dehalogenated benzene derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1-Chloro-4,5-difluoro-2-iodobenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its role in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4,5-difluoro-2-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring enhances its electrophilic nature, making it susceptible to nucleophilic attack. The compound can also participate in oxidative addition and reductive elimination processes, which are key steps in many catalytic cycles involving transition metals .
Comparison with Similar Compounds
- 1-Chloro-2,5-difluoro-4-iodobenzene
- 4-Chloro-2-fluoroiodobenzene
- 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Comparison: 1-Chloro-4,5-difluoro-2-iodobenzene is unique due to the specific positioning of its halogen atoms, which influences its reactivity and selectivity in chemical reactions. Compared to its analogs, it may exhibit different reactivity patterns and product distributions in substitution and coupling reactions .
Properties
IUPAC Name |
1-chloro-4,5-difluoro-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2I/c7-3-1-4(8)5(9)2-6(3)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOUCZFUPYEBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)I)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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